molecular formula C14H14FN5 B11846124 9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-05-1

9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B11846124
CAS No.: 112089-05-1
M. Wt: 271.29 g/mol
InChI Key: FKKCSBQLQGEVDG-UHFFFAOYSA-N
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Description

9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a fluorobenzyl group attached to the purine ring, along with two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and N,N-dimethylamine.

    Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with N,N-dimethylamine to form 4-fluorobenzyl-N,N-dimethylamine.

    Cyclization: The intermediate is then subjected to cyclization with a suitable purine precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the dimethylamine groups contribute to its overall stability and solubility. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
  • 9-(4-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
  • 9-(4-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine

Uniqueness

Compared to similar compounds, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of the fluorine atom. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. Additionally, the fluorobenzyl group can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications.

Properties

CAS No.

112089-05-1

Molecular Formula

C14H14FN5

Molecular Weight

271.29 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

FKKCSBQLQGEVDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)F

Origin of Product

United States

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